molecular formula C11H22N6O4 B14657053 N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine CAS No. 52825-43-1

N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14657053
CAS No.: 52825-43-1
M. Wt: 302.33 g/mol
InChI Key: FLYHFZHMELHCRY-UHFFFAOYSA-N
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Description

“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methoxymethyl groups attached to the triazine core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” typically involves the reaction of a triazine precursor with methoxymethylating agents. Common reagents used in this process include formaldehyde and methanol, often in the presence of a catalyst such as an acid or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reagents and catalysts as in laboratory synthesis. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or reagent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of “N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methoxymethyl groups could play a role in modulating its activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents, such as:

    Melamine: A triazine derivative with amino groups.

    Cyanuric chloride: A triazine derivative with chlorine atoms.

    Atrazine: A herbicide with ethylamino and isopropylamino groups.

Uniqueness

“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” is unique due to the presence of methoxymethyl groups, which can influence its chemical reactivity and potential applications. These groups may enhance its solubility, stability, and ability to interact with other molecules.

Properties

CAS No.

52825-43-1

Molecular Formula

C11H22N6O4

Molecular Weight

302.33 g/mol

IUPAC Name

2-N,2-N,4-N,6-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C11H22N6O4/c1-18-5-12-9-14-10(13-6-19-2)16-11(15-9)17(7-20-3)8-21-4/h5-8H2,1-4H3,(H2,12,13,14,15,16)

InChI Key

FLYHFZHMELHCRY-UHFFFAOYSA-N

Canonical SMILES

COCNC1=NC(=NC(=N1)N(COC)COC)NCOC

Origin of Product

United States

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